4-Bromobenzo[c][1,2,5]oxadiazole
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Overview
Description
4-Bromobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that contains a bromine atom attached to a benzo[c][1,2,5]oxadiazole ring.
Mechanism of Action
Target of Action
4-Bromobenzo[c][1,2,5]oxadiazole is a bromoderivative of benzofused 1,2,5-thiadiazoles . These compounds are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . The primary targets of this compound are therefore the molecules involved in these photovoltaic processes.
Mode of Action
The mode of action of this compound involves its interaction with its targets in the photovoltaic process. By introducing electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework, fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets were constructed . The obtained F-CTF-3 nanosheet shows much higher fluorescence quantum yield due to the BTDD fragment being well dispersed in the 2D framework .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of organic dyes and photovoltaic materials . The compound plays an important role as electron-withdrawing building blocks in the synthesis of these materials .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits high GI absorption and is BBB permeant . The compound has a Log Kp (skin permeation) of -6.18 cm/s and a Lipophilicity Log Po/w (iLOGP) of 2.33 .
Result of Action
The result of the action of this compound is the production of effective photovoltaic materials . The compound’s interaction with its targets leads to the formation of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets, which show much higher fluorescence quantum yield .
Biochemical Analysis
Biochemical Properties
Oxadiazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific substituents present in the oxadiazole ring .
Cellular Effects
Related oxadiazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobenzo[c][1,2,5]oxadiazole can be synthesized through various methods. One common approach involves the reaction of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at 90°C for 3 hours . Another method includes the use of sulfuric acid and potassium nitrate in water at 85°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuric acid, potassium nitrate, and various boronic acid derivatives .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
4-Bromobenzo[c][1,2,5]oxadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties and as a hypoxia inhibitor.
Materials Science: It is used in the development of new materials with specific optoelectronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromobenzo[c][1,2,5]oxadiazole include:
Benzo[c][1,2,5]thiadiazole: A sulfur-containing analog with similar structural features.
Benzo[c][1,2,5]oxadiazole Derivatives: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and potential applications in different fields of research. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific studies.
Properties
IUPAC Name |
4-bromo-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQKWDMHOOXMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35036-93-2 |
Source
|
Record name | 4-bromo-2,1,3-benzoxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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